N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a morpholinopyridazine moiety linked to a benzo[d][1,3]dioxole-5-carboxamide structure, making it a unique molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the morpholinopyridazine intermediate, which is then coupled with a benzo[d][1,3]dioxole-5-carboxamide derivative. Common reagents used in these reactions include various acids, bases, and coupling agents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or alcohols, and electrophiles like alkyl halides or acyl chlorides under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in various substituted phenyl or pyridazine derivatives.
Scientific Research Applications
N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-4-carboxamide
- N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-6-carboxamide
Uniqueness
N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c27-22(16-4-6-19-20(13-16)30-14-29-19)23-17-3-1-2-15(12-17)18-5-7-21(25-24-18)26-8-10-28-11-9-26/h1-7,12-13H,8-11,14H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHCVSYGQRYFFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.